molecular formula C11H15NO2 B1445268 2-Methyl-4-(oxolan-3-yloxy)aniline CAS No. 1489519-99-4

2-Methyl-4-(oxolan-3-yloxy)aniline

Cat. No.: B1445268
CAS No.: 1489519-99-4
M. Wt: 193.24 g/mol
InChI Key: IOBCUOVIEIJJOL-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C11H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and an oxolan-3-yloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxolan-3-yloxy)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylaniline.

    Formation of Oxolan-3-yloxy Group: The oxolan-3-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylaniline with an appropriate oxirane (epoxide) under basic conditions to form the oxolan-3-yloxy derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction, and advanced purification methods are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring is further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

2-Methyl-4-(oxolan-3-yloxy)aniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxolan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-3-yloxy group can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

    2-Methyl-4-(oxiran-3-yloxy)aniline: Contains an oxirane ring instead of an oxolan ring.

Uniqueness

2-Methyl-4-(oxolan-3-yloxy)aniline is unique due to the presence of the oxolan-3-yloxy group, which imparts specific chemical and physical properties. This makes it distinct from other aniline derivatives and suitable for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methyl-4-(oxolan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCUOVIEIJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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